molecular formula C16H9F2NOS2 B11677192 (5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677192
M. Wt: 333.4 g/mol
InChI Key: MWAKCJBIOXDVII-NTEUORMPSA-N
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Description

(5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-fluorophenylthiourea under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The fluorine atoms on the benzylidene and phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, highlighting its potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(2-bromobenzylidene)-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(2-methylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H9F2NOS2

Molecular Weight

333.4 g/mol

IUPAC Name

(5E)-3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9F2NOS2/c17-11-6-2-1-5-10(11)9-14-15(20)19(16(21)22-14)13-8-4-3-7-12(13)18/h1-9H/b14-9+

InChI Key

MWAKCJBIOXDVII-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)F

Origin of Product

United States

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